2-(1H-indol-2-yl)benzoic acid 2-(1H-indol-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC21426209
InChI: InChI=1S/C15H11NO2/c17-15(18)12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,(H,17,18)
SMILES: C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3C(=O)O
Molecular Formula: C15H11NO2
Molecular Weight: 237.25g/mol

2-(1H-indol-2-yl)benzoic acid

CAS No.:

Cat. No.: VC21426209

Molecular Formula: C15H11NO2

Molecular Weight: 237.25g/mol

* For research use only. Not for human or veterinary use.

2-(1H-indol-2-yl)benzoic acid -

Specification

Molecular Formula C15H11NO2
Molecular Weight 237.25g/mol
IUPAC Name 2-(1H-indol-2-yl)benzoic acid
Standard InChI InChI=1S/C15H11NO2/c17-15(18)12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,(H,17,18)
Standard InChI Key LCESEHLZWDWPKJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3C(=O)O

Introduction

Chemical Structure and Properties

2-(1H-indol-2-yl)benzoic acid (3a) is an organic compound with the molecular formula C15H11O2N. It features an indole ring system attached at the 2-position to a benzoic acid group. This structural arrangement confers specific physical and chemical properties that contribute to its biological activity.

Physical Properties

The compound presents as crystals with the following characteristics:

PropertyValue
Molecular FormulaC15H11O2N
Molecular WeightApproximately 237 g/mol
Melting Point170°C
Rf Value0.9
Physical AppearanceCrystalline solid

The compound can be recrystallized with methanol to obtain pure crystals suitable for further analysis and applications . Elemental analysis confirms the composition with carbon (75.80% calculated, 75.90% found), hydrogen (4.60% calculated, 4.60% found), and nitrogen (5.90% calculated, 5.90% found), demonstrating high purity of the synthesized compound .

Synthesis Methods

Shaikh et al. Method

The synthesis of 2-(1H-indol-2-yl)benzoic acid follows a well-established procedure developed by Shaikh et al. The reaction involves the following key steps:

  • Preparation of 2-acetoxybenzoic acid (2a) as a precursor compound

  • Reaction of the precursor with phenylhydrazine

  • Cyclization to form the indole ring structure

The detailed synthesis protocol involves:

  • Mixing 2-acetoxybenzoic acid (0.01 mol) with phenylhydrazine (0.01 mol) in 12 mL of ethanol

  • Refluxing the mixture for 2-3 hours at 25-30°C

  • Cooling to room temperature

  • Adding 8 mL of concentrated H2SO4

  • Heating and stirring for 20-30 minutes

  • Pouring into 20 mL of ice-cold water to precipitate the product

  • Filtering, drying, and recrystallizing with methanol

This synthesis method yields 2-(1H-indol-2-yl)benzoic acid with a yield of approximately 38.81% (273 g) .

Molecular Docking Studies

Protein Targets and Binding Energies

2-(1H-indol-2-yl)benzoic acid has been investigated for its potential interactions with protein targets through molecular docking studies. The compound was docked with two specific proteins: 3JUS and 3UPI, selected from the Protein Data Bank (PDB).

The molecular docking results are summarized in the following table:

Protein TargetLigand Pose Energy (kcal/mol)Docking Run Elapsed Time (s)
3JUS-10.81639
3UPI-9.1785110

These docking energies indicate favorable binding interactions between 2-(1H-indol-2-yl)benzoic acid and both protein targets . The negative energy values suggest spontaneous binding, with more negative values indicating stronger binding affinity.

Comparison with Related Compounds

When compared with a structurally related compound, 5-chloro-2-(1H-indol-2-yl)benzoic acid (3b), the following differences in docking performance were observed:

Compound3JUS Binding Energy (kcal/mol)3UPI Binding Energy (kcal/mol)
2-(1H-indol-2-yl)benzoic acid (3a)-10.8163-9.17851
5-chloro-2-(1H-indol-2-yl)benzoic acid (3b)-11.1354-9.54722

Biological Activity

Structure-Activity Relationship

The comparison between 2-(1H-indol-2-yl)benzoic acid (3a) and its chlorinated derivative 5-chloro-2-(1H-indol-2-yl)benzoic acid (3b) provides insights into structure-activity relationships. The chlorinated compound (3b) demonstrated enhanced binding affinities in molecular docking studies, suggesting that halogenation at specific positions can improve the biological potential of these compounds .

This observation aligns with broader principles in medicinal chemistry, where halogen substitutions often influence:

Related Compounds and Derivatives

Structural Analogues

Several structural analogues of 2-(1H-indol-2-yl)benzoic acid exist, with varying substitution patterns:

  • 5-chloro-2-(1H-indol-2-yl)benzoic acid (3b) - Contains a chlorine substituent at the 5-position of the benzoic acid moiety

  • 2-(indol-2-carboxamido)benzoic acids - Contains an additional amide linkage between the indole and benzoic acid groups

  • 2-[(2-Oxo-2,3-Dihydro-1h-Indol-1-Yl)methyl]benzoic Acid - Features a methylene bridge connecting the indole and benzoic acid portions, with the indole containing a 2-oxo group

These structural variations can significantly impact the physicochemical properties and biological activities of the compounds, providing opportunities for optimizing desired characteristics for specific applications.

Synthesis of Related Derivatives

The synthesis of 5-chloro-2-(1H-indol-2-yl)benzoic acid (3b) follows a similar procedure to that of the non-chlorinated compound, using 5-chloro-2-acetoxybenzoic acid (2b) as the starting material. This synthesis achieves a higher yield of approximately 50.00% (272.5 g) . The improved yield suggests that the chloro-substitution may enhance the efficiency of the reaction or the stability of the intermediate compounds.

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